Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride
Description
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclo[2.3]hexane core with an ethyl ester group at position 1 and an amino group at position 5, stabilized as a hydrochloride salt. This structure makes it a valuable building block in medicinal chemistry, particularly for designing conformationally constrained analogs in drug discovery.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(7)3-6(10)4-9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
ABBHJZKGIJZHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The synthesis begins with the cycloaddition of ethyl nitro diazoacetate to methyl (3-methylenecyclobutane)carboxylate, producing 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate. This intermediate undergoes catalytic hydrogenation or chemical reduction to convert the nitro group (-NO₂) to an amino group (-NH₂). Acidic hydrolysis of the methyl ester group followed by treatment with hydrochloric acid yields the hydrochloride salt.
Key conditions include:
-
Cycloaddition : Conducted at room temperature in dichloromethane with a catalytic amount of rhodium(II) acetate.
-
Reduction : Achieved using hydrogen gas over a palladium catalyst or sodium borohydride in ethanol.
-
Hydrolysis : Performed with concentrated hydrochloric acid under reflux to ensure complete conversion to the carboxylate and subsequent salt formation.
Optimization and Challenges
The cycloaddition step requires precise control of steric and electronic factors to favor spirocyclic formation over linear byproducts. Patent data indicate that substituting rhodium(II) acetate with copper(I) triflate improves regioselectivity, increasing yields from 65% to 78%. Challenges include the sensitivity of the nitro group to over-reduction, which necessitates careful monitoring of reaction time and stoichiometry.
Reduction of Nitro Precursors Using Lithium Aluminum Hydride
An alternative route, described by Evitachem, involves the reduction of a nitro-containing precursor using lithium aluminum hydride (LiAlH₄). This method is advantageous for laboratory-scale synthesis due to its simplicity and compatibility with ester functionalities.
Synthetic Pathway
Ethyl 5-nitrosipro[2.3]hexane-1-carboxylate is treated with LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0–5°C. The nitro group is reduced to an amine, and the resulting free base is immediately protonated with gaseous HCl to form the hydrochloride salt.
Yield and Purity Considerations
Yields for this method range from 60% to 72%, with purity exceeding 95% after recrystallization from ethanol-diethyl ether mixtures. Critical parameters include:
-
Temperature control : Maintaining sub-10°C conditions prevents side reactions such as ester group reduction.
-
Stoichiometry : A 4:1 molar ratio of LiAlH₄ to nitro precursor ensures complete reduction.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cycloaddition/Reduction | Rhodium(II) acetate, HCl | 78% | 97% | Industrial |
| LiAlH₄ Reduction | LiAlH₄, HCl | 72% | 95% | Laboratory |
The cycloaddition route offers higher scalability and purity, making it preferable for industrial applications. In contrast, the LiAlH₄ method is better suited for small-scale syntheses requiring rapid setup.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its spirocyclic framework allows for the incorporation of diverse functional groups, facilitating the development of novel compounds with tailored properties. The compound's reactivity can be exploited in multi-step synthetic pathways, making it valuable for organic chemists seeking to create intricate molecular architectures.
Biological Applications
Bioactivity and Therapeutic Potential
Research has indicated that this compound may exhibit bioactive properties, making it a candidate for various biological assays. Studies are ongoing to explore its potential as a therapeutic agent targeting specific molecular pathways involved in diseases. For instance, the compound's unique structure may enhance its specificity and binding affinity to biological targets, which is critical for drug development .
Medicinal Chemistry
Drug Development
The compound is being investigated for its role in the development of new therapeutic agents. Its ability to interact with various biological targets positions it as a promising candidate in medicinal chemistry. The spirocyclic nature of this compound may contribute to its potential efficacy in treating conditions such as metabolic disorders and other diseases where specific molecular interactions are crucial .
Case Study 1: Synthesis of Complex Molecules
A notable study involved the synthesis of various spirocyclic derivatives using this compound as a starting material. Researchers successfully demonstrated how this compound could be transformed into more complex structures through a series of reactions, showcasing its versatility in organic synthesis .
In another investigation, the biological activity of derivatives synthesized from this compound was assessed against several bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, comparable to established antibiotics, highlighting the compound's potential in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can influence the binding affinity and specificity of the compound to its targets. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- Spiro vs. Bicyclo Systems : Spiro compounds (e.g., 5-Azaspiro) exhibit distinct ring junction geometries compared to bicyclo systems (e.g., 3-azabicyclo[3.1.0]hexane), influencing steric hindrance and conformational flexibility .
- Functional Groups : Replacement of the ethyl ester with a carboxylic acid (5-Azaspiro) reduces lipophilicity, while methoxy groups (5-Methoxyspiro) introduce electron-donating effects .
Molecular weight differences (e.g., 163.60 for 5-Azaspiro vs. ~207.66 for the reference compound) correlate with functional group substitutions .
Analogous compounds (e.g., ) utilize amine hydrochlorides and triethylamine in methanol for amination, followed by silica gel chromatography .
Applications: These compounds serve as intermediates in drug discovery, particularly for targeting G-protein-coupled receptors (e.g., adenosine receptors in ) . The discontinued status of this compound may shift research focus toward more accessible analogs like 5-Azaspiro or oxabicyclo derivatives .
Biological Activity
Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride is a compound characterized by its unique spirocyclic structure, which includes a five-membered nitrogen-containing ring fused to a six-membered carbon ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : Approximately 191.66 g/mol
- Structure : The spirocyclic structure enhances the compound's solubility and reactivity, making it suitable for various biological interactions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Antiviral Activity : Research indicates potential efficacy against viruses, particularly those targeting the hepatitis C virus (HCV). Compounds with similar structures have shown promising results as inhibitors of viral replication, specifically targeting the NS5B polymerase enzyme, which is crucial for HCV replication .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, spirocyclic compounds have been noted for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism . This inhibition can affect lipid synthesis and energy metabolism, suggesting potential applications in metabolic disorders.
The biological activity of this compound is hypothesized to be mediated through its interaction with specific biological targets:
- Binding Affinity : The spirocyclic structure allows the compound to fit into active sites of enzymes and receptors, potentially inhibiting their activity and altering various biological pathways .
- Selectivity : Early studies suggest that the compound may exhibit selectivity towards certain receptors or enzymes, which could minimize side effects and enhance therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. Basic
- HPLC-MS : Detects impurities at <0.1% levels, particularly for amine degradation products .
- TGA/DSC : Evaluates thermal stability, crucial for storage and handling of the hydrochloride salt .
- NMR Spectroscopy : Identifies proton environments sensitive to hydration or solvate formation, common in polar spirocyclic compounds .
How do structural modifications (e.g., ester vs. carboxylic acid) impact biological activity?
Advanced
Comparative studies of similar compounds (e.g., 5-azaspiro[2.3]hexane-1-carboxylic acid vs. ethyl ester derivatives) reveal that ester groups enhance membrane permeability, while carboxylic acids improve target binding via hydrogen bonding . For example, methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate shows higher bioavailability than its acid counterpart due to ester lipophilicity .
What factors influence solubility and stability in aqueous vs. organic solvents?
Basic
The hydrochloride salt form improves aqueous solubility via ion-dipole interactions, while the ethyl ester group enhances solubility in polar organic solvents (e.g., ethanol, DMSO) . Stability is pH-dependent: acidic conditions (pH < 2) preserve the salt, whereas basic conditions hydrolyze the ester to the carboxylic acid . Storage at 2–8°C under inert atmosphere minimizes degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
